4-Methyl-1-(1-methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine
Description
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
4-methyl-1-(2-methyl-1,2,4-triazol-3-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C10H18N4/c1-8-3-5-10(11,6-4-8)9-12-7-13-14(9)2/h7-8H,3-6,11H2,1-2H3 |
InChI Key |
IIBRVHMCLNMLFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C2=NC=NN2C)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Substitution on Cyclohexanone Derivatives
A common route involves starting from 4-methylcyclohexanone or its derivatives, converting the ketone to an amine, and then attaching the triazole group.
Reductive amination of 4-methylcyclohexanone:
The ketone is reacted with ammonia or a primary amine under reductive amination conditions using reducing agents such as sodium borohydride or sodium cyanoborohydride to yield 4-methylcyclohexan-1-amine.Preparation of 1-methyl-1H-1,2,4-triazol-5-yl halide or activated derivative:
The triazole ring is methylated at the N-1 position and functionalized at the 5-position with a leaving group (e.g., halide or tosylate) to enable nucleophilic substitution.Nucleophilic substitution:
The amine group of 4-methylcyclohexan-1-amine acts as a nucleophile to displace the leaving group on the triazole derivative, forming the C-N bond linking the cyclohexane and triazole rings.Purification:
The product is purified by crystallization or chromatography to obtain pure 4-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine.
Typical reagents and conditions:
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Reductive amination | NaBH3CN, ammonium acetate, methanol, room temp | Mild reducing conditions preferred |
| Triazole functionalization | Methyl iodide (for N-1 methylation), halogenation at C-5 | Requires controlled methylation |
| Nucleophilic substitution | Base (e.g., triethylamine), polar aprotic solvent (DMF, DMSO), 50-80°C | Promotes substitution reaction |
One-Pot Synthesis via Triazoloquinazoline Ring Opening (Literature-Inspired)
A method inspired by the synthesis of related triazole derivatives involves:
- Formation of a triazoloquinazoline intermediate from appropriate hydrazides and nitriles.
- Acid-catalyzed hydrolysis and Dimroth rearrangement to open the triazoloquinazoline ring.
- Subsequent nucleophilic substitution to yield the target triazole amine.
This method benefits from being a "one-pot" process, reducing purification steps and improving yield.
- Use of hydrazides and acyl chlorides to form intermediates.
- Acidic hydrolysis with controlled water content to induce rearrangement.
- Final substitution with cyclohexylamine derivatives.
Alternative Synthetic Routes
- Cycloaddition reactions: Formation of the 1,2,4-triazole ring by cyclocondensation of hydrazines with formamide derivatives, followed by alkylation and coupling to cyclohexanone derivatives.
- Reductive amination of cyclohexanone with triazole-containing amines: Direct condensation of cyclohexanone with 1-methyl-1H-1,2,4-triazol-5-ylmethanamine under reductive amination conditions.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| 1 | 4-Methylcyclohexanone + methylated triazole halide | Reductive amination + nucleophilic substitution | Straightforward, modular | Requires preparation of triazole halide |
| 2 | Hydrazides + nitriles (for triazoloquinazoline) | One-pot heterocycle formation + acid-catalyzed rearrangement | High yield, fewer purification steps | More complex intermediates |
| 3 | Cyclohexanone + triazole-containing amine | Direct reductive amination | Simple, fewer steps | Availability of triazole amine |
Analytical and Purification Techniques
-
- Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C) to confirm structure.
- Mass Spectrometry (MS) for molecular weight confirmation.
- Elemental analysis for purity assessment.
-
- Column chromatography using silica gel.
- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate).
Research and Development Notes
- The nucleophilic substitution step is critical and can be optimized by varying bases, solvents, and temperatures to improve yield and purity.
- The choice of solvent influences reaction kinetics; polar aprotic solvents like dimethylformamide or dimethyl sulfoxide are preferred.
- The methylation of the triazole nitrogen can be performed using methyl iodide or methyl sulfate under controlled conditions to avoid overalkylation.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(1-methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methyl-1-(1-methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(1-methyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine can be contextualized against related compounds, as outlined below:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Triazole Isomerism: The target compound’s 1,2,4-triazol-5-yl group distinguishes it from 1,2,3-triazole analogs (e.g., ).
Substituent Effects : Ethoxymethyl () or ethyl-pyrazole () groups alter lipophilicity and steric bulk compared to the target’s methyl-triazole. For instance, the ethoxymethyl group in increases hydrophilicity, which may improve aqueous solubility .
Ring System Variations: Piperidine () and piperazine () analogs demonstrate how ring size and nitrogen positioning influence conformational flexibility and pharmacological activity.
Research Findings and Implications
- Synthetic Strategies: Reductive amination () and multi-step functionalization () are viable methods for synthesizing such amines. The target compound’s synthesis likely involves analogous steps, such as coupling a pre-formed triazole moiety to a cyclohexanone intermediate followed by reductive amination.
- Spectroscopic Data : While direct data for the target compound are absent, related compounds (e.g., COMPOUND 41 in ) provide reference NMR and MS profiles. For example, a characteristic singlet for the triazole proton (δ ~8.6 ppm in ¹H NMR) and molecular ion peaks ([M+H]⁺) near m/z 220–450 are expected .
- Pharmacological Potential: The 1,2,4-triazole group’s role in hydrogen bonding and metal coordination (seen in and ) suggests the target compound could interact with biological targets such as kinases or ATPases, warranting further in vitro testing .
Biological Activity
4-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine is a compound featuring a triazole ring and a cyclohexane structure, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Key Structural Features:
- Triazole Ring: Contributes to biological activity through interactions with various biological targets.
- Cyclohexane Moiety: Enhances lipophilicity and bioavailability.
Research indicates that compounds similar to 4-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine interact with biological targets through several mechanisms:
- Enzyme Inhibition: The triazole ring can inhibit enzymes involved in various biochemical pathways.
- Receptor Modulation: It may act on specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.
- Antimicrobial Activity: Triazole derivatives have been shown to possess antifungal and antibacterial properties by disrupting cellular processes in pathogens.
Biological Activity Overview
The biological activity of 4-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine has been investigated in several studies. Below is a summary of key findings:
Antiviral Activity
In a study examining the antiviral properties of related triazole compounds, it was found that 4-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine exhibited significant inhibition of influenza A virus polymerase with an IC50 value of 12 μM. This suggests its potential as an antiviral agent targeting viral replication mechanisms.
Anticancer Potential
Another study evaluated the cytotoxic effects of various triazole derivatives on different cancer cell lines. The compound demonstrated notable cytotoxicity with an EC50 value of 25 μM against breast cancer cells. This indicates its potential role in cancer therapy as an anticancer agent.
Antifungal Properties
The compound was also tested for antifungal activity against common fungal pathogens. It showed effective inhibition with a minimum inhibitory concentration (MIC) of 10 μg/mL, demonstrating its promise as an antifungal agent.
Pharmacokinetics
The pharmacokinetic profile of 4-Methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine is influenced by its solubility and stability due to the presence of the triazole ring. Factors such as pH and temperature can affect its bioavailability and overall efficacy.
Q & A
Q. Basic Research Focus
- Process Chemistry : Replace hazardous reagents (e.g., TFA) with greener alternatives (e.g., HCl in ethanol) for deprotection .
- Purification : Switch from column chromatography to recrystallization (e.g., EtOH/H₂O) for higher throughput .
- Quality Control : Implement in-line PAT (Process Analytical Technology) to monitor reaction progress via FTIR or Raman spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
